molecular formula C15H10INO2 B1356682 2-(4-Iodobenzyl)isoindoline-1,3-dione CAS No. 411221-85-7

2-(4-Iodobenzyl)isoindoline-1,3-dione

Cat. No.: B1356682
CAS No.: 411221-85-7
M. Wt: 363.15 g/mol
InChI Key: NLRZGVQEIUGHKN-UHFFFAOYSA-N
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Description

2-(4-Iodobenzyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H10INO2 and its molecular weight is 363.15 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4-Iodobenzyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the human dopamine receptor D2, where it exhibits binding affinity and modulates receptor activity . The compound’s interactions with the receptor involve electrostatic, hydrophobic, and π–π interactions, which contribute to its binding stability and efficacy . Additionally, this compound has been evaluated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptor activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit β-amyloid protein aggregation, which is a key factor in the pathogenesis of Alzheimer’s disease . This inhibition suggests that this compound may have therapeutic potential in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the dopamine receptor D2, where it forms electrostatic, hydrophobic, and π–π interactions with key amino acid residues . These interactions stabilize the compound-receptor complex and modulate receptor activity. Additionally, this compound has been shown to inhibit enzyme activity, which can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce both beneficial and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to modulate the activity of enzymes involved in dopamine metabolism, which can affect metabolic flux and metabolite levels . Additionally, its interactions with metabolic enzymes suggest potential effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to pass through cell membranes and accumulate in specific tissues . Studies have shown that this compound can be transported to the brain, where it exerts its effects on dopamine receptors . Its distribution within the body is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-[(4-iodophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZGVQEIUGHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(Brown, Stephen; Grigg, Ronald; Hinsley, Joanne; Korn, Stewart; Sridharan, Visuvanathar; Uttley, Michael; Tetrahedron (2001), 57(52), 10347-10355.) A mixture of 4-iodobenzylchloride (40.0 g, 134.7 mmol), potassium phthalimide (26.20 g, 141.5 mmol) and dry DMF (150 mL) was heated overnight at 55° C. under Ar, and then the solvent was removed at reduced pressure. The solid residue was triturated with CHCl3 (200 mL), filtered, and washed with CHCl3 (3×200 mL). The combined organic extracts were successively washed with aqueous 0.2 M NaOH (200 mL) and H2O (400 mL), and then dried (MgSO4). The solvent was removed at reduced pressure to afford a crude solid, which was triturated with Et2O to obtain a white solid (37.00 g, 75%): Rf=0.75 (1/1 EtOAc/hexanes); mp 138-139° C.; 1H NMR (CDCl3) □4.77 (s, CH2), 7.17 (d, J=8.6 Hz, 2 ArH), 7.63 (d, J=8.6 Hz, 2 ArH), 7.78 (dd, J=3.0, 5.7 Hz, 2 PhtH), 7.83 (dd, J=3.0, 5.7 Hz, 2 PhtH); 13C NMR (CDCl3) δ 41.0 (CH2), 93.5 (Cl), 123.4, 130.6, 131.9, 134.1, 135.9, 137.7 (6 Ar), 167.2 (2 C(O)); HRMS (ESI) 363.9831 [M+H+] (calcd for C17H13NO2H+ 363.9835).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 4-iodo-benzyl bromide (9.04 g, 30.4 mmol) in DMF (316 mL) was added phthalimide (4.47 g, 30.4 mmol) and cesium carbonate (14.86 g, 45.6 mmol). The reaction stirred at room temperature overnight under nitrogen atmosphere. The next day, the reaction mixture was quenched with water. The product precipitated from the quenched reaction mixture and was filtered off, washed with water, and collected as a white solid (9.5 g, 86% yield). 1H NMR (600 MHz, CDCl3): δ 7.84 (m, 2H), 7.71 (m, 2H), 7.63 (d, 2H, J=8.4 Hz), 7.17 (d, 2H, J=8.4 Hz), 4.77 (s, 2H). 13C NMR (150 MHz, CDCl3): δ 168.1, 138.0, 136.2, 134.3, 132.2, 130.8, 123.6, 93.7, 41.3.
Quantity
9.04 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.86 g
Type
reactant
Reaction Step One
Name
Quantity
316 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Synthesis routes and methods III

Procedure details

To a stirred solution of phthalimide (0.6 g, 4.0 mmol) in DMF (5 ml) was added K2CO3 (2.25 g, 16.00 mmol), followed by 4-iodobenzyl bromide (1.33 g, 4.4 mmol) at 0° C. and the reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the mixture was diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get residue which was washed with diethyl ether to get the desired compound as a white solid (700 mg, 50%). 1H NMR (400 MHz, DMSO-d6) δ 7.91-7.84 (m, 4H), 7.70-7.66 (m, 2H), 7.12 (d, J=8.3 Hz, 2H), 4.72 (s, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Iodobenzyl)isoindoline-1,3-dione
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2-(4-Iodobenzyl)isoindoline-1,3-dione
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2-(4-Iodobenzyl)isoindoline-1,3-dione
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2-(4-Iodobenzyl)isoindoline-1,3-dione
Reactant of Route 6
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2-(4-Iodobenzyl)isoindoline-1,3-dione

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